molecular formula C24H23FN2O4S B11638354 Ethyl 5-[(2,4-dimethylphenyl)carbamoyl]-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-[(2,4-dimethylphenyl)carbamoyl]-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11638354
M. Wt: 454.5 g/mol
InChI Key: HSKJPWUHJONKCX-UHFFFAOYSA-N
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Description

ETHYL 5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-2-(2-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiophene ring substituted with ethyl, carbamoyl, fluorobenzamido, and methyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-2-(2-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the various substituents through a series of reactions such as acylation, amidation, and esterification. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing resource utilization to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-2-(2-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

ETHYL 5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-2-(2-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-2-(2-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL 5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-2-(2-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
  • **ETHYL 5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-2-(2-BROMOBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-2-(2-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the fluorobenzamido group, in particular, can influence its biological activity and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H23FN2O4S

Molecular Weight

454.5 g/mol

IUPAC Name

ethyl 5-[(2,4-dimethylphenyl)carbamoyl]-2-[(2-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C24H23FN2O4S/c1-5-31-24(30)19-15(4)20(22(29)26-18-11-10-13(2)12-14(18)3)32-23(19)27-21(28)16-8-6-7-9-17(16)25/h6-12H,5H2,1-4H3,(H,26,29)(H,27,28)

InChI Key

HSKJPWUHJONKCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=C(C=C2)C)C)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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